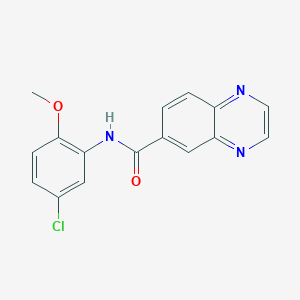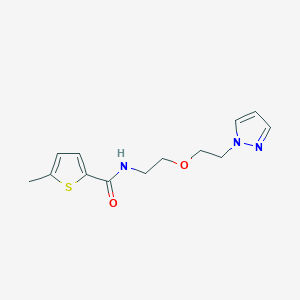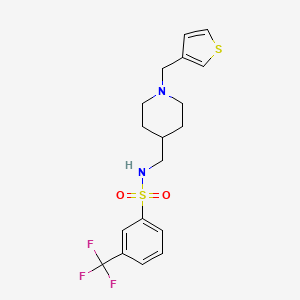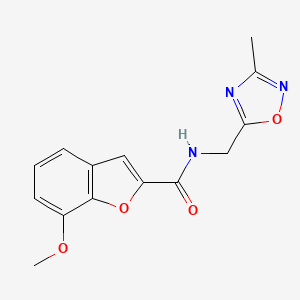
N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, also known as GW-501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. GW-501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a protein that regulates gene expression.
Applications De Recherche Scientifique
Antituberculosis Activity
Research has indicated that derivatives of quinoxaline, such as quinoxaline-2-carboxylate 1,4-dioxide derivatives, have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of substituents like chloro, methyl, or methoxy groups on the quinoxaline nucleus significantly affects the antituberculosis activity, with certain derivatives showing promising results against Mycobacterium tuberculosis, including drug-resistant strains (A. Jaso, B. Zarranz, I. Aldana, & A. Monge, 2005).
Antibacterial and Antifungal Activities
New series of quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds such as 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (D. Soliman, 2013).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists, showing potential for the management of conditions mediated by this receptor. The research highlighted the pharmacophoric requirements for 5-HT3 receptor antagonism and identified potent compounds within this series (R. Mahesh, Thangaraj Devadoss, D. Pandey, & S. Yadav, 2011).
Carbonic Anhydrase Inhibitors
A novel series of quinoxaline derivatives was synthesized and assayed for inhibitory activity against carbonic anhydrase isoforms. These derivatives exhibited significant inhibition of several isoforms, suggesting their potential as leads for the development of new inhibitors for therapeutic applications (Pavitra S Thacker, Pirpasha Shaikh, A. Angeli, M. Arifuddin, & C. Supuran, 2019).
Polymerization and Material Science
Research into the polymerization of specific quinoxaline derivatives has led to the development of novel polyamides with potential applications in material science. These polymers have shown excellent thermal stability, suggesting their utility in high-temperature applications (Jong‐Beom Baek, J. Ferguson, & Loon-Seng Tan, 2003).
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been known to interact with a variety of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are generally known for their diverse pharmacological properties .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The stability and efficacy of quinoxaline derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and light .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMAIUDRVKEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)

![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)


![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)
![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)